N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenylpyridazine moiety linked to a tetrahydronaphthalene sulfonamide group through an ethoxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the phenylpyridazine intermediate. This intermediate is then reacted with an ethoxyethyl halide under basic conditions to form the ethoxyethyl phenylpyridazine. The final step involves the sulfonation of the tetrahydronaphthalene ring, followed by the coupling of the sulfonamide group to the ethoxyethyl phenylpyridazine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and sulfonamide-containing molecules, such as:
- Pyridazine-based drugs like pyridaben and norflurazon.
- Sulfonamide antibiotics like sulfamethoxazole .
Uniqueness
What sets N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its unique combination of a phenylpyridazine moiety with a tetrahydronaphthalene sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H23N3O3S/c26-29(27,20-11-10-17-6-4-5-9-19(17)16-20)23-14-15-28-22-13-12-21(24-25-22)18-7-2-1-3-8-18/h1-3,7-8,10-13,16,23H,4-6,9,14-15H2 |
InChI Key |
IYUACASNKKDKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.